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Compound of Interest

Compound Name: 2-chloro-N-cyclooctylacetamide

CAS No.: 379255-43-3

Cat. No.: B1351947

Get Quote

Executive Summary
2-Chloro-N-cyclooctylacetamide is a specialized electrophilic scaffold combining a lipophilic

cyclooctyl moiety with a reactive

-chloroacetamide "warhead." In drug discovery, this architecture serves as a critical model for
Targeted Covalent Inhibitors (TCIs), designed to engage nucleophilic cysteine residues within
hydrophobic protein pockets.

This guide provides a definitive technical analysis of its molecular structure, optimized synthetic

protocols, and reactivity profiling. By synthesizing conformational dynamics with electrophilic

potential, we establish a framework for utilizing this compound as a chemical probe.

Molecular Architecture & Conformational Dynamics
Electronic Structure and Amide Geometry
The core of the molecule features a secondary amide linkage connecting the cyclooctyl ring to

the chloromethyl group.
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Amide Resonance: The nitrogen lone pair delocalizes into the carbonyl

-system, enforcing a planar geometry (

hybridization) and restricting rotation around the C-N bond.

Dipole Moment: The electron-withdrawing chlorine atom (

) creates a significant dipole in the

-position, increasing the electrophilicity of the methylene carbon.

Cyclooctyl Ring Conformation
Unlike the rigid cyclohexane chair, the cyclooctyl ring exhibits high conformational mobility.

Dominant Conformer: The boat-chair (BC) conformation is generally the global minimum,

minimizing transannular interactions (Prelog strain).

Steric Bulk: The 8-membered ring provides a high degree of lipophilicity (hydrophobic bulk),

making this molecule an ideal probe for exploring large, hydrophobic binding pockets in

enzymes (e.g., kinases or GPCRs).

Structural Visualization
The following diagram illustrates the structural hierarchy and functional connectivity of the

molecule.
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Figure 1: Structural hierarchy of 2-chloro-N-cyclooctylacetamide, highlighting the separation

between the lipophilic recognition element and the reactive warhead.

Synthetic Pathways & Process Optimization
Reaction Design: Nucleophilic Acyl Substitution
The synthesis relies on the reaction between cyclooctylamine and chloroacetyl chloride. While

simple in theory, controlling the exotherm and HCl byproduct is critical to prevent bis-acylation

or hydrolysis.

Mechanism:

-like addition-elimination at the acyl chloride carbonyl. Base Selection: Triethylamine (TEA) or
Diisopropylethylamine (DIPEA) serves as the HCl scavenger.

Optimized Experimental Protocol
Note: All steps must be performed in a fume hood due to the lachrymatory nature of

chloroacetyl chloride.

Parameter Specification Rationale

Solvent
Dichloromethane (DCM),

Anhydrous

Solubilizes reactants; non-

nucleophilic.

Temperature
(Start)

RT

Low T controls exotherm; RT

ensures completion.

Stoichiometry
1.0 eq Amine : 1.1 eq Acid

Chloride : 1.2 eq Base

Slight excess of electrophile

ensures full amine conversion.

Concentration 0.2 M
Balances reaction rate with

thermal control.

Step-by-Step Methodology:
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Preparation: Charge a round-bottom flask with cyclooctylamine (10 mmol) and dry DCM (50

mL). Add TEA (12 mmol).

Cooling: Submerge flask in an ice/water bath (

) under

atmosphere.

Addition: Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Caution: Vigorous

exotherm.

Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC

(EtOAc/Hexane).

Workup: Quench with water. Wash organic layer with 1N HCl (remove unreacted amine), sat.

(remove acid), and brine.

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Synthesis Workflow Diagram
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Aqueous Workup:
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Final Product:
2-chloro-N-cyclooctylacetamide
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Figure 2: Step-by-step synthetic workflow for the preparation of 2-chloro-N-
cyclooctylacetamide.

Physicochemical Characterization
Reliable characterization is essential for validating the synthesis. The following data represents

the expected spectroscopic signature.

NMR Spectroscopy ( )
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Nucleus
Shift (

ppm)
Multiplicity Integration Assignment

6.50 Broad Singlet 1H Amide NH

4.05 Singlet 2H
-Chloromethyl (

)

3.95 Multiplet 1H

Cyclooctyl

Methine (

)

1.40 - 1.90 Multiplet 14H
Cyclooctyl Ring (

)

Mass Spectrometry
Molecular Formula:

Molecular Weight: 203.71 g/mol

Expected Ion (

): 204.1 / 206.1 (3:1 ratio due to

isotopes).

Reactivity Profile: Covalent Inhibition Mechanism
The Warhead Mechanism
The

-chloroacetamide group acts as a moderate electrophile. It is less reactive than acrylamides
(Michael acceptors) but highly specific for "soft" nucleophiles like the thiolate anion of Cysteine
residues.

Mechanism:
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Alkylation.

Nucleophilic Attack: The sulfur atom of the cysteine attacks the methylene carbon (

-C).

Transition State: Pentacoordinate carbon center.

Leaving Group Departure: Chloride ion (

) is displaced.

Result: Irreversible thioether bond formation.

Biological Relevance
This molecule serves as a probe to map accessible cysteines in hydrophobic pockets. The

cyclooctyl group provides the necessary lipophilicity to penetrate membranes and bind to non-

polar active sites, bringing the warhead into proximity with the target cysteine.

Mechanism of Action Diagram
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Figure 3: Mechanism of covalent modification of cysteine residues via SN2 alkylation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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